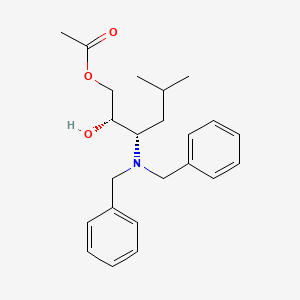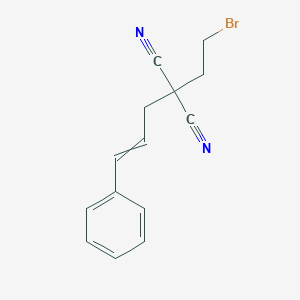
(2-Bromoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile is an organic compound characterized by the presence of a bromoethyl group, a phenylprop-2-en-1-yl group, and two nitrile groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile typically involves the reaction of 3-phenylprop-2-en-1-yl bromide with malononitrile in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Addition Reactions: The double bond in the phenylprop-2-en-1-yl group can undergo addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, acids such as hydrochloric acid, and oxidizing agents like potassium permanganate. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups, while addition reactions can result in the formation of saturated compounds.
Wissenschaftliche Forschungsanwendungen
(2-Bromoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2-Bromoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile involves its interaction with molecular targets such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The phenylprop-2-en-1-yl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenylprop-2-en-1-ol: This compound has a similar phenylprop-2-en-1-yl group but lacks the bromoethyl and nitrile groups.
3-Phenylprop-2-enal: Similar structure with an aldehyde group instead of the nitrile groups.
3-Phenylprop-2-ynoic acid: Contains a triple bond and a carboxylic acid group instead of the nitrile groups.
Uniqueness
The uniqueness of (2-Bromoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of both the bromoethyl and nitrile groups provides opportunities for diverse chemical modifications and interactions with biological targets.
Eigenschaften
CAS-Nummer |
649759-65-9 |
|---|---|
Molekularformel |
C14H13BrN2 |
Molekulargewicht |
289.17 g/mol |
IUPAC-Name |
2-(2-bromoethyl)-2-(3-phenylprop-2-enyl)propanedinitrile |
InChI |
InChI=1S/C14H13BrN2/c15-10-9-14(11-16,12-17)8-4-7-13-5-2-1-3-6-13/h1-7H,8-10H2 |
InChI-Schlüssel |
ZKGRGFVWNYMMIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CCC(CCBr)(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl{bis[(phenyltellanyl)methyl]}silane](/img/structure/B12607223.png)
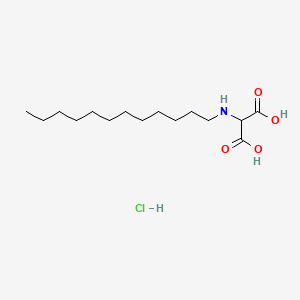

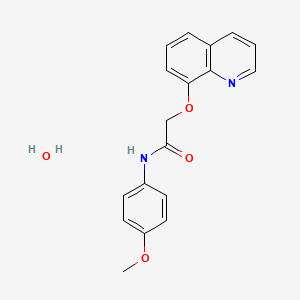
![N-[2-Fluoro-4-(2-methylbutan-2-yl)phenyl]acetamide](/img/structure/B12607250.png)
![3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopropyl]benzamide](/img/structure/B12607254.png)
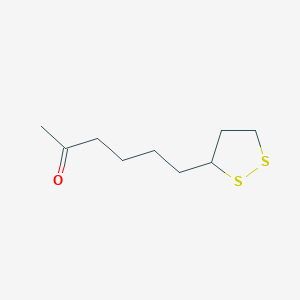
![1H-Pyrrolo[3,2-b]pyridin-6-ol, 3-(phenylsulfonyl)-1-(3-piperidinylmethyl)-](/img/structure/B12607260.png)
![4,4'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzonitrile](/img/structure/B12607262.png)
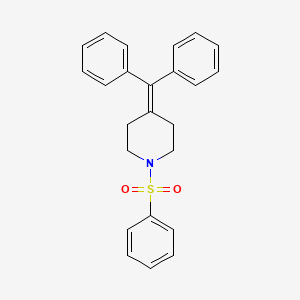
![2,2'-[Dodecane-1,12-diyldi(1,2,4-oxadiazole-3,5-diyl)]diacetic acid](/img/structure/B12607304.png)

